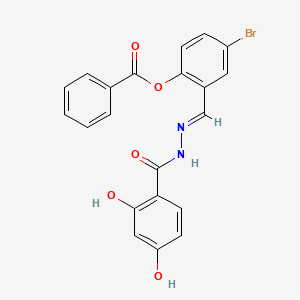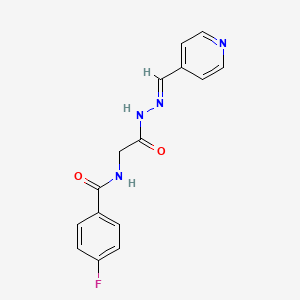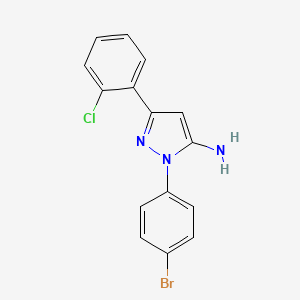
1-(4-Bromophenyl)-3-(2-chlorophenyl)-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromophenyl)-3-(2-chlorophenyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings attached to the pyrazole core
准备方法
The synthesis of 1-(4-Bromophenyl)-3-(2-chlorophenyl)-1H-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and 2-chlorobenzaldehyde.
Condensation Reaction: The first step involves the condensation of 4-bromoaniline with 2-chlorobenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with hydrazine hydrate to form the pyrazole ring.
Purification: The final product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
1-(4-Bromophenyl)-3-(2-chlorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents on the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding oxides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts, hydrazine hydrate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(4-Bromophenyl)-3-(2-chlorophenyl)-1H-pyrazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for designing inhibitors of specific enzymes or receptors.
Biological Studies: Researchers investigate the compound’s biological activity, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and derivatives for various applications.
作用机制
The mechanism of action of 1-(4-Bromophenyl)-3-(2-chlorophenyl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine substituents can influence the compound’s binding affinity and selectivity for its targets.
相似化合物的比较
1-(4-Bromophenyl)-3-(2-chlorophenyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine: This compound lacks the chlorine substituent, which may affect its chemical reactivity and biological activity.
1-(4-Chlorophenyl)-3-(2-chlorophenyl)-1H-pyrazol-5-amine: This compound lacks the bromine substituent, which may influence its properties and applications.
1-(4-Bromophenyl)-3-(2-fluorophenyl)-1H-pyrazol-5-amine: The presence of a fluorine substituent instead of chlorine can lead to differences in reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of bromine and chlorine substituents, which can influence its chemical and biological properties.
属性
CAS 编号 |
618098-25-2 |
|---|---|
分子式 |
C15H11BrClN3 |
分子量 |
348.62 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-5-(2-chlorophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C15H11BrClN3/c16-10-5-7-11(8-6-10)20-15(18)9-14(19-20)12-3-1-2-4-13(12)17/h1-9H,18H2 |
InChI 键 |
LINFMNARNALDAN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B15084683.png)
![(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15084684.png)
![[2-ethoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B15084699.png)
![(5Z)-3-Butyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15084707.png)
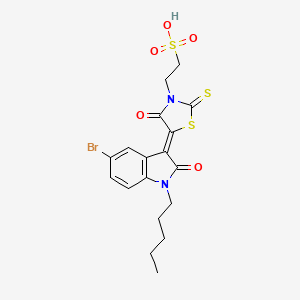

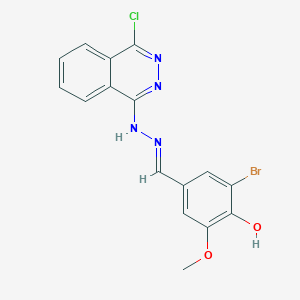
![4-{5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B15084746.png)
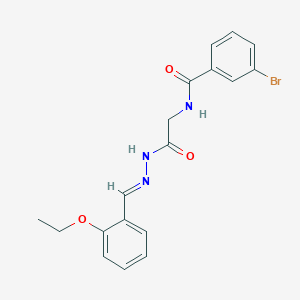
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B15084748.png)
![(5E)-5-(3,4-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15084752.png)
